molecular formula C12H21NO3 B13902978 Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate

Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate

Cat. No.: B13902978
M. Wt: 227.30 g/mol
InChI Key: ZEZVDVZZYJPWTH-NXEZZACHSA-N
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Description

Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions to form the furo[3,4-B]pyridine ring system, followed by the introduction of the tert-butyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the ring system, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate is unique due to its specific ring system and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9-7-15-8-10(9)13/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1

InChI Key

ZEZVDVZZYJPWTH-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1COC2

Origin of Product

United States

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